(E)-3-(5-bromofuran-2-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Overview
Description
(E)-3-(5-bromofuran-2-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of furan, thiazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromofuran-2-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions One common approach is to start with the bromination of furan to obtain 5-bromofuran This intermediate is then subjected to a series of reactions involving thiazole formation and subsequent coupling with a chlorophenyl group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates. The reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromofuran-2-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
(E)-3-(5-bromofuran-2-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromofuran-2-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
(E)-3-(5-bromofuran-2-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to its combination of furan, thiazole, and nitrile groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClN2OS/c17-15-6-5-13(21-15)7-11(8-19)16-20-14(9-22-16)10-1-3-12(18)4-2-10/h1-7,9H/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQQXRUJVBNBRP-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC=C(O3)Br)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=CC=C(O3)Br)/C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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